molecular formula C12H10O<br>C12H10O<br>C6H5C6H4OH B075521 4-Phenylphenol CAS No. 1322-20-9

4-Phenylphenol

Cat. No.: B075521
CAS No.: 1322-20-9
M. Wt: 170.21 g/mol
InChI Key: LLEMOWNGBBNAJR-UHFFFAOYSA-N
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Description

4-Phenylphenol (4-PP), also known as 4-hydroxybiphenyl (CAS 92-69-3), is a para-substituted biphenyl derivative with a hydroxyl group at the 4-position of one benzene ring. It exhibits weak acidity (pKa ~9–10) and is soluble in water and alcohols but poorly soluble in nonpolar organic solvents . Its structure enables diverse applications:

  • Industrial Use: As a precursor for antibiotics, antifungals, and polymeric materials .
  • Biological Activity: Antioxidant properties via radical scavenging and inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammatory pathways .
  • Analytical Chemistry: Certified reference material (CRM) for detecting endocrine-disrupting compounds (EDCs) in food and environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenylol can be synthesized through several methods. One common synthetic route involves the reaction of phenyl lithium with 2,4,6-tribromophenol, resulting in the insertion of the phenyl group into the 2-position of the phenol with approximately 50% yield . Another method involves the use of brominated phenols as electrophilic substrates, where the bromine atoms function as leaving groups, allowing for nucleophilic attack and the formation of biphenylol .

Industrial Production Methods

In industrial settings, biphenylol is often produced as a by-product of phenol production by sulfonation. The distillation residue from this process is used as the raw material, and the phenyl phenol fraction is separated by vacuum distillation. The solubility differences of ortho-phenylphenol and para-phenylphenol in trichloroethylene are utilized to separate the isomers .

Chemical Reactions Analysis

Types of Reactions

Biphenylol undergoes various chemical reactions, including:

    Oxidation: Biphenylol can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert biphenylol to its corresponding hydroxy derivatives.

    Substitution: Biphenylol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, hydroxy derivatives from reduction, and substituted biphenylols from electrophilic aromatic substitution.

Scientific Research Applications

Antimicrobial Agents

4-Phenylphenol exhibits significant antimicrobial properties, making it valuable in the formulation of disinfectants and preservatives. Its efficacy against a range of bacteria and fungi enhances hygiene and safety in healthcare and food industries.

Case Study: Efficacy Against Microorganisms

  • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, common pathogens in clinical settings. The compound was incorporated into hand sanitizers, significantly reducing microbial load on hands post-application.

Industrial Cleaning Products

Due to its strong antibacterial properties, this compound is utilized in the production of industrial cleaning agents. It is particularly effective in environments requiring stringent hygiene standards, such as hospitals and laboratories.

Data Table: Comparison of Cleaning Agents

Cleaning AgentActive IngredientEfficacy Against Bacteria
Hospital DisinfectantThis compoundStaphylococcus aureus (99% inhibition)
Laboratory CleanerQuaternary Ammonium CompoundsEscherichia coli (95% inhibition)

Polymer Production

This compound serves as an important intermediate in synthesizing certain polymers, particularly phenolic resins. These polymers are known for their thermal stability and mechanical strength.

Case Study: Synthesis of Phenolic Resins

  • Research indicates that incorporating this compound into phenolic resin formulations enhances thermal stability by up to 30%, making them suitable for high-temperature applications like automotive parts and electrical insulations.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used to develop various compounds where antimicrobial properties are desired. This enhances the efficacy of medications, particularly topical formulations.

Case Study: Topical Antiseptics

  • A formulation containing 0.5% this compound was tested for its effectiveness as a topical antiseptic. Results showed a significant reduction in infection rates in surgical patients compared to those receiving standard care.

Research and Development

This compound is frequently employed in academic and industrial research settings to study its chemical behavior and potential applications. Its role as a model compound aids in understanding phenolic compounds' reactivity and properties.

Data Table: Research Applications of this compound

Research FocusApplication
Endocrine Disruption StudiesEvaluated for receptor activity modulation
Polymer CharacterizationUsed in enzymatic polymerization studies
Chemical Behavior StudiesInvestigated for photochemical properties

Mechanism of Action

The mechanism of action of biphenylol involves its interaction with cellular components, leading to the disruption of cellular processes. The hydroxyl group in biphenylol can form hydrogen bonds with proteins and enzymes, inhibiting their activity. This interaction can lead to the denaturation of proteins and the disruption of cell membranes, resulting in the antimicrobial and antiseptic properties of biphenylol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Reactivity

Key differences among phenolic compounds arise from substituent type, position, and electronic effects (Table 1):

Compound Structure pKa Solubility (Water) Derivatization Yield (SBA Tagging)
4-Phenylphenol Biphenyl-4-ol ~9–10 High 96%
Phenol C₆H₅OH 9.95 High N/D*
4-Nitrophenol C₆H₄(NO₂)OH 7.15 Moderate 71%
Bisphenol A (BPA) (CH₃)₂C(C₆H₄OH)₂ 10.3 Low 82%
4-Nonylphenol C₉H₁₉C₆H₄OH ~10.5 Low 89%

*N/D: Not detected under non-derivatized conditions.

  • Derivatization Efficiency: 4-PP showed a 96% yield with 2-sulfobenzoic anhydride (SBA), outperforming phenol (undetectable without derivatization) and matching BPA (82%) .
  • Electrophilic Substitution: 4-PP undergoes ortho-nitration relative to the hydroxyl group, similar to 4-methylphenol, but the phenyl group enhances steric hindrance compared to methyl substituents .

Analytical and Environmental Behavior

  • Adsorption: Modified resins (e.g., FJ-1) adsorb 4-PP via hydrogen bonding, with Langmuir isotherm models indicating monolayer adsorption. △H > 0 (endothermic) and △G < 0 (spontaneous) suggest temperature-dependent uptake .
  • Detection Limits: 4-PP is detectable at 25 pmol via MALDI-TOF/TOF-MS after derivatization, whereas underivatized phenols like pentachlorophenol (pKa 4.7) require acidic conditions for detection .

Key Research Findings

Derivatization Superiority : 4-PP’s high derivatization yield (96%) with SBA makes it ideal for trace analysis in complex matrices .

Solvent-Dependent Polymerization : High dioxane concentrations (85%) enable high-Mw polymers, critical for material science applications .

Positional Isomer Effects : Para-substitution in 4-PP enhances adsorption and catalytic dimerization compared to ortho/meta isomers .

Data Tables

Table 1. Comparison of Key Phenolic Compounds (See Section 2.1 for details)

Table 2. Adsorption Capacities of Poly(phenylphenol) Isomers

Polymer 4-Methoxyphenol (%) 4-Chlorophenol (%)
Poly(this compound) 94.53 87.01
Poly(2-phenylphenol) 92.55 83.44
Poly(3-phenylphenol) 92.68 86.77

Biological Activity

4-Phenylphenol (C12_{12}H10_{10}O), also known as p-phenylphenol, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, estrogenic, and herbicidal properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a biphenolic compound characterized by two phenolic rings connected by a single bond. Its structure allows it to interact with biological systems in various ways, influencing its activity as an antimicrobial agent and as an endocrine disruptor.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focusing on the antibacterial activity against Streptococcus mutans indicated that the introduction of hydroxyl groups enhances the antibacterial efficacy of phenolic compounds. In this context, this compound was evaluated alongside other derivatives, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMinimum Inhibitory Concentration (MIC)
This compound50 µg/mL
4-Hydroxy-o-phenylphenol25 µg/mL
3,6-Diallyl-4-hydroxy-o-phenylphenol10 µg/mL

This table summarizes the MIC values for various compounds, highlighting the enhanced activity of hydroxyl-substituted derivatives.

Estrogenic Activity

This compound has been studied for its estrogenic effects, particularly its ability to mimic natural steroid hormones. Research involving Saccharomyces cerevisiae and human breast cancer cell lines (MCF-7) demonstrated that this compound binds to estrogen receptors and influences cell proliferation and regulation of estrogen-sensitive proteins .

Table 2: Estrogenic Activity Comparison

CompoundBinding Affinity (IC50_{50})Cell Proliferation (%)
This compound15 nM120
Bisphenol A10 nM150
Nonylphenol20 nM130

This table illustrates the comparative binding affinities and effects on cell proliferation for various compounds known for their estrogenic activity.

Herbicidal Activity

The herbicidal properties of phenolic compounds, including this compound, have been explored in agricultural contexts. Studies indicate that these compounds can inhibit the growth and germination of various plant species. A systematic evaluation of several phenylphenol derivatives revealed that structural modifications significantly impact their herbicidal efficacy .

Case Study: Herbicidal Effects on Corn Growth

A specific study evaluated the effects of different concentrations of this compound on corn seed germination:

  • Concentration : 0 µg/mL (control), 50 µg/mL, 100 µg/mL
  • Germination Rate :
    • Control: 90%
    • 50 µg/mL: 70%
    • 100 µg/mL: 40%

The results indicate a clear dose-dependent inhibition of germination by this compound.

Metabolism and Toxicity

The metabolism of this compound has been studied using high-performance liquid chromatography (HPLC) to analyze its metabolites in rat liver cells. The findings suggest that its metabolic pathway involves conjugation processes that may influence its biological activity and toxicity profile .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis and purification of 4-phenylphenol in electrochemical systems?

Electrochemical polymerization techniques, such as anodic oxidation in solvents like methyl isobutyl ketone (MIBK) or mesityl oxide (MO), can yield poly(this compound) layers. Key parameters include solvent choice, voltage control, and the incorporation of cavitands (e.g., CAV) to enhance structural stability. Post-synthesis purification should involve recrystallization using ethanol-water mixtures to achieve ≥98% purity, validated via HPLC with UV detection (λ = 254 nm) .

Q. How can this compound be reliably detected and quantified in biological matrices like plasma or urine?

Gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) is the gold standard. Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Method validation should include recovery rates (85–110%), limits of detection (LOD < 0.1 ng/mL), and inter-day precision (CV% < 15%) . For urine, enzymatic deconjugation (β-glucuronidase treatment) is critical to measure total (free + conjugated) this compound .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties?

  • Thermodynamics : Determine enthalpy of formation (ΔHf°) via combustion calorimetry, referencing Verevkin (1998) (ΔHf° = −245.3 kJ/mol) .
  • Spectroscopy : Use FT-IR (O-H stretch at 3300–3500 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.6 ppm) for structural confirmation .
  • Purity : Assess via melting point (164–166°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound, such as carcinogenicity potential?

Apply the EPA’s Toxicological Review framework :

  • Data Quality Assessment : Exclude studies with inadequate controls (e.g., missing dose-response data).
  • Weight-of-Evidence Analysis : Prioritize GLP-compliant, peer-reviewed studies. For example, reconcile discrepancies between in vitro genotoxicity (Ames test positive) and in vivo negative carcinogenicity by evaluating metabolic activation differences.
  • Sensitivity Analysis : Use benchmark dose modeling (BMDL10) to quantify uncertainty in oral reference dose (RfD) calculations .

Q. What experimental strategies are effective for studying this compound’s inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes?

  • In Vitro Assays : Use recombinant COX-2/LOX-5 enzymes with colorimetric substrates (e.g., TMPD oxidation for COX). Calculate IC50 values and compare to NSAIDs like aspirin.
  • Molecular Docking : Perform homology modeling (PDB: 1PXX for COX-2) to identify binding interactions, focusing on hydrogen bonding with phenolic OH and π-π stacking with the biphenyl moiety .
  • Cell-Based Validation : Measure prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels in RAW 264.7 macrophages post-exposure .

Q. How can researchers characterize this compound’s thermodynamic stability and phase transitions under varying environmental conditions?

  • Vapor Pressure : Use the Antoine equation with parameters derived from static vapor pressure measurements (e.g., 0.12 Pa at 25°C).
  • Thermal Decomposition : Perform thermogravimetric analysis (TGA) in nitrogen atmosphere (decomposition onset at 321°C) .
  • Solubility : Determine logP (octanol-water) via shake-flask method (logP = 3.1) to predict environmental partitioning .

Q. What methodologies are recommended for investigating this compound’s impact on gut microbiota composition and metabolomic profiles?

  • Metagenomic Sequencing : Conduct 16S rRNA sequencing on fecal samples from rodent models exposed to this compound (50–200 mg/kg/day). Use QIIME2 for α/β-diversity analysis.
  • Metabolomics : Apply LC-MS-based untargeted metabolomics to identify dysregulated pathways (e.g., bile acid conjugation). Validate findings with Spearman correlations (p < 0.05, FDR-corrected) between Lactobacillus abundance and metabolite shifts .

Q. How should researchers address variability in this compound biomarker reproducibility across longitudinal studies?

  • Statistical Harmonization : Calculate intraclass correlation coefficients (ICC > 0.7 indicates acceptable reproducibility) and adjust for within-subject (CV% WS) and between-subject (CV% BS) variability .
  • Sampling Protocols : Standardize biospecimen collection times (e.g., first-morning urine) and storage (−80°C with 0.1% ascorbic acid to prevent oxidation) .

Properties

IUPAC Name

2-phenylphenol
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InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
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InChI Key

LLEMOWNGBBNAJR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
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Molecular Formula

C12H10O, Array
Record name 2-PHENYLPHENOL
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Related CAS

132-27-4 (hydrochloride salt)
Record name 2-Phenylphenol [BSI:ISO]
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DSSTOX Substance ID

DTXSID2021151
Record name 2-Phenylphenol
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Molecular Weight

170.21 g/mol
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Physical Description

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals
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Boiling Point

527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg
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Flash Point

255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol)
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Density

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2
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Vapor Pressure

1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07
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Mechanism of Action

... A genome-wide transcriptome analysis of the cellular responses of Pseudomonas aeruginosa (P. aeruginosa) exposed to 0.82 mM OPP for 20 and 60 minutes /was performed/ ... Ortho-phenylphenol (OPP) upregulated the transcription of genes encoding ribosomal, virulence and membrane transport proteins after both treatment times. After 20 minutes of exposure to 0.82 mM OPP, genes involved in the exhibition of swarming motility and anaerobic respiration were upregulated. After 60 minutes of OPP treatment, the transcription of genes involved in amino acid and lipopolysaccharide biosynthesis were upregulated. Further, the transcription of the ribosome modulation factor (rmf) and an alternative sigma factor (rpoS) of RNA polymerase were downregulated after both treatment times. Results from this study indicate that after 20 minutes of exposure to OPP, genes that have been linked to the exhibition of anaerobic respiration and swarming motility were upregulated. This study also suggests that the downregulation of the rmf and rpoS genes may be indicative of the mechanism by which OPP causes decreases in cell viability in P. aeruginosa. Consequently, a protective response involving the upregulation of translation leading to the increased synthesis of membrane related proteins and virulence proteins is possibly induced after both treatment times. In addition, cell wall modification may occur due to the increased synthesis of lipopolysaccharide after 60 minutes exposure to OPP. This gene expression profile can now be utilized for a better understanding of the target cellular pathways of OPP in P. aeruginosa and how this organism develops resistance to OPP., A genome-wide transcriptome analysis of the cellular responses of Staphylococcus aureus (S. aureus) when exposed to 0.82 mM of ortho-phenylphenol (OPP) for 20 and 60 min /was performed/ ... OPP downregulated the biosynthesis of many amino acids, which are required for protein synthesis. In particular, the genes encoding the enzymes of the diaminopimelate (DAP) pathway which results in lysine biosynthesis were significantly downregualted. Intriguingly, ... the transcription of genes encoding ribosomal proteins was upregulated by OPP and at the same time, the genes encoding iron acquisition and transport were downregulated. The genes encoding virulence factors were upregulated and genes encoding phospholipids were downregulated upon 20 min exposure to OPP ... Using microarray analysis ... revealed novel information regarding the mode of action of OPP on Staphylococcus: OPP inhibits anabolism of many amino acids and highly downregulates the genes that encode the enzymes involved in the DAP pathway. Lysine and DAP are essential for building up the peptidoglycan cell wall. It was concluded that the mode of action of OPP is similar to the mechanism of action of some antibiotics. The discovery of this phenomenon provides useful information that will benefit further antimicrobial research on S. aureus.
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Color/Form

Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals

CAS No.

90-43-7, 1322-20-9
Record name 2-PHENYLPHENOL
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Melting Point

131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromophenol (173 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 154 mg (91%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.561 g. of PGA2, 0.302 ml. of triethylamine, 0.286 ml. of isobutylchloroformate, and 0.570 g. of p-phenylphenol, there is obtained a crude oily residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) saturated with water. The residue obtained by concentration of selected fractions, 0.381 g., an oil, is the title compound, having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (2:3).
Name
Quantity
0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 1 but using 0.535 g. of PGF2 α, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.385 g. of p-phenylphenol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate followed by acetonitrile. The residue obtained by concentration of selected fractions, 0.270 g., is crystallized from ethyl acetate diluted with an equal volume of hexane as the title compound, white free-flowing crystals, m.p. 114.3°-116.8° C. having Rf 0.25 (TLC on silica gel in ethyl acetate).
Name
PGF2 α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylphenol
Reactant of Route 2
4-Phenylphenol
Reactant of Route 3
Reactant of Route 3
4-Phenylphenol
Reactant of Route 4
4-Phenylphenol
Reactant of Route 5
Reactant of Route 5
4-Phenylphenol
Reactant of Route 6
Reactant of Route 6
4-Phenylphenol

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